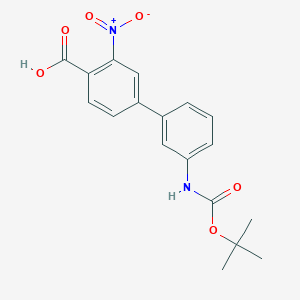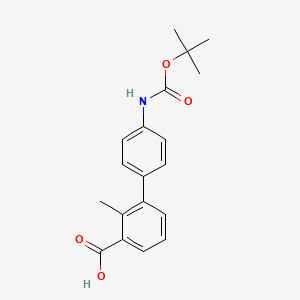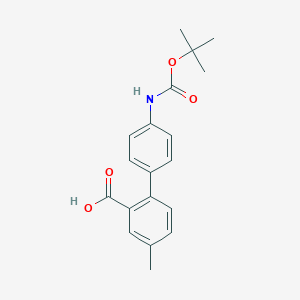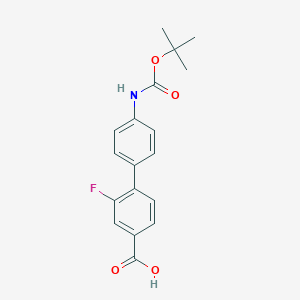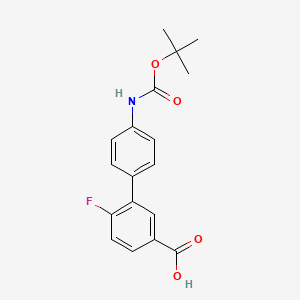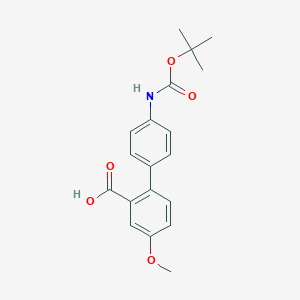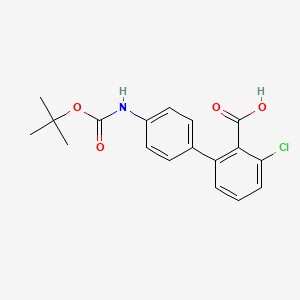
5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% (5-BAPFBA) is an organic compound with a wide range of applications in scientific research. It is a crystalline solid with a melting point of approximately 140°C and a density of 1.37 g/cm3. 5-BAPFBA is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It has also been used in the development of fluorescent probes, as a reagent for the synthesis of heterocycles, and for the preparation of fluorinated polymers.
Applications De Recherche Scientifique
5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including the development of fluorescent probes, the synthesis of heterocycles, and the preparation of fluorinated polymers. It has also been used as a reagent in the synthesis of various pharmaceuticals and other compounds. In addition, 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% has been used to study the effects of fluorinated compounds on the environment, as well as to investigate the role of fluorine in enzymatic reactions.
Mécanisme D'action
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% is not fully understood. However, it is believed to act as a nucleophile, forming covalent bonds with electron-rich sites on target molecules. This allows 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% to act as a catalyst for a variety of chemical reactions, including the synthesis of heterocycles, the formation of fluorinated polymers, and the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes. Additionally, it is not known to be a carcinogen or mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% for laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst for a variety of reactions. Additionally, it is non-toxic and non-irritating, which makes it safe to handle in the laboratory. However, the use of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% is limited by its low solubility in organic solvents, as well as its instability in the presence of strong acids and bases.
Orientations Futures
The potential future applications of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% are numerous. For example, it could be used to further investigate the role of fluorine in enzymatic reactions, as well as its effects on the environment. Additionally, 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% could be used to develop new fluorescent probes, as well as novel pharmaceuticals and other compounds. Finally, it could be used to further investigate the biochemical and physiological effects of fluorinated compounds.
Méthodes De Synthèse
The synthesis of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% begins with the reaction of 4-bromobenzoyl chloride and 4-aminophenol in a 1:1 molar ratio in the presence of a base such as sodium hydroxide. This reaction results in the formation of 5-(4-bromo-aminophenyl)-2-fluorobenzoic acid, which is then treated with a tert-butyloxycarbonyl (BOC) protecting group. The BOC-protected intermediate is then subjected to a nucleophilic substitution reaction with sodium fluoride to yield the desired 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% product.
Propriétés
IUPAC Name |
2-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)12-6-9-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVKTPGYOUTODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

